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# Pharmacokinetics and oral bioavailability of PTC299

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An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of PTC299

#### Introduction

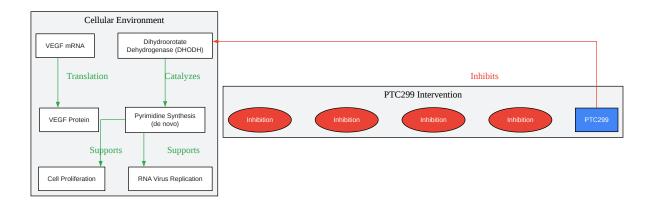
PTC299, also known as emvododstat, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in various diseases, including cancer and viral infections.[1][2][3] Initially identified as an inhibitor of vascular endothelial growth factor (VEGF) production, its mechanism of action has been further elucidated to involve the potent inhibition of dihydroorotate dehydrogenase (DHODH).[4][5][6] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[5] By inhibiting this enzyme, PTC299 depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting the proliferation of rapidly dividing cells and the replication of RNA viruses.[5][7] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of PTC299, based on preclinical and clinical data.

#### **Mechanism of Action**

PTC299 was first recognized for its ability to inhibit the production of VEGF at the post-transcriptional level.[2][8] It was found to selectively inhibit the translation of VEGF mRNA, a process that is crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth.[8][9] Further research revealed that this effect is a consequence of its potent inhibition of DHODH.[5] The inhibition of DHODH leads to a reduction in the synthesis of pyrimidine nucleotides.[5] This not only impacts cell proliferation but also the replication of RNA viruses, which are dependent on the host cell's nucleotide supply.[7] The dual mechanism of



inhibiting both VEGF production and pyrimidine synthesis makes **PTC299** a molecule of significant interest for various therapeutic applications.



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Caption: Mechanism of action of PTC299.

#### **Pharmacokinetics**

The pharmacokinetic profile of **PTC299** has been evaluated in Phase 1 clinical studies involving healthy volunteers.[1][9] These studies assessed both single and multiple ascending doses of orally administered **PTC299**.

#### Single Ascending-Dose Study

In a single ascending-dose study, healthy volunteers were administered **PTC299** at doses ranging from 0.03 to 3 mg/kg.[1][9] The key pharmacokinetic parameters are summarized in the table below.



Parameter	Value	Reference
Dose Range	0.03 to 3 mg/kg	[9]
Time to Peak Plasma Concentration (Tmax)	~3 to ~6 hours	[9]
Distribution Half-Life (t1/2α)	~3 hours	[9]
Terminal Half-Life (t1/2β)	28 to 56 hours	[9]

Following oral administration, quantifiable plasma concentrations of **PTC299** were observed within 30 minutes to 1 hour.[9] The plasma concentration of **PTC299** was well-described by a two-compartment model.[9] Importantly, increases in the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be dose-proportional.[1][9]

#### **Multiple Ascending-Dose Study**

A subsequent multiple ascending-dose study in healthy volunteers evaluated **PTC299** administered for 7 days at regimens of 0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day.[1][9]

Parameter	Value	Reference
Dose Regimens	0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day	[1][9]
Duration	7 days	[1][9]
Accumulation (Cmax and AUC0-24)	~2-fold over 7 days	[10]

The study demonstrated that the target trough plasma concentration associated with preclinical efficacy was achieved within 7 days at doses of 0.6 mg/kg twice daily and above.[1][9]

## **Oral Bioavailability**

Clinical and preclinical studies have consistently demonstrated that **PTC299** is orally bioavailable.[1][5][6] The rapid absorption and dose-proportional increases in plasma exposure



following oral administration in Phase 1 trials confirm its suitability for oral delivery.[1][9] The favorable oral bioavailability is a significant advantage for its potential clinical use, offering a convenient route of administration for patients.[5]

### **Experimental Protocols**

The pharmacokinetic parameters of **PTC299** were determined through well-controlled Phase 1 clinical trials.

#### **Study Design**

- Phase 1 Single Ascending-Dose Study: Healthy volunteers received a single oral dose of PTC299 across a range of 0.03 to 3 mg/kg.[1][9]
- Phase 1 Multiple Ascending-Dose Study: This was a randomized, double-blind, placebocontrolled study where healthy adult volunteers received multiple oral doses of PTC299 for 7 days.[1][10] The dosing regimens were escalated in different cohorts.[10]

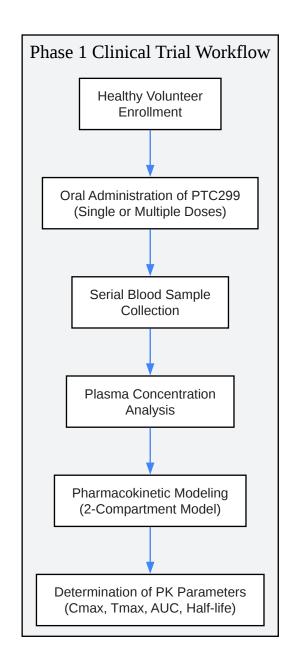
#### **Participant Population**

Healthy adult volunteers were enrolled in these studies.[1][9] In the multiple-dose study, both
male and female subjects were included.[10]

#### **Sample Collection and Analysis**

- Blood Sampling: Blood samples were collected from participants at frequent intervals after dosing to determine the plasma concentration of PTC299 over time.[3][10]
- Pharmacokinetic Analysis: The plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[9] A twocompartment model was used to describe the plasma concentration-time course of PTC299.
   [9]





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